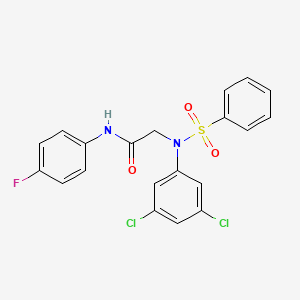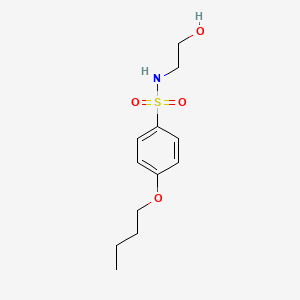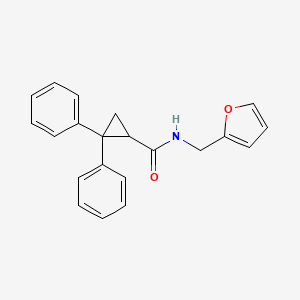
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DFG-16, is a chemical compound that belongs to the class of glycine transporter 1 (GlyT1) inhibitors. GlyT1 is a protein that plays a crucial role in the regulation of the neurotransmitter glycine, which is involved in numerous physiological processes, including the modulation of the N-methyl-D-aspartate (NMDA) receptor. DFG-16 has been extensively studied for its potential as a therapeutic agent in various neurological and psychiatric disorders.
Mécanisme D'action
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of GlyT1, which results in an increase in extracellular glycine levels. This, in turn, leads to an enhancement of NMDA receptor function, which is critical for synaptic plasticity and cognitive function. N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase extracellular glycine levels in various brain regions, including the prefrontal cortex and hippocampus. This, in turn, leads to an enhancement of NMDA receptor function, which has been linked to improvements in cognitive function and memory. N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages as a research tool. It is highly selective for GlyT1, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high brain penetration and a long half-life. However, N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several limitations as a research tool. It is a relatively new compound, and its long-term safety and efficacy have not been established. It is also expensive and difficult to synthesize, which limits its availability for research purposes.
Orientations Futures
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has significant potential as a therapeutic agent in various neurological and psychiatric disorders. Future research should focus on further elucidating its mechanism of action and identifying its potential therapeutic targets. Additionally, studies should investigate the long-term safety and efficacy of N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in humans, as well as its potential as a combination therapy with other drugs. Finally, research should explore the use of N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool for investigating the role of glycine and NMDA receptor function in various physiological and pathological conditions.
Méthodes De Synthèse
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step synthetic route that involves the reaction of various reagents, including 3,5-dichloroaniline, 4-fluoroaniline, and phenylsulfonyl chloride. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Applications De Recherche Scientifique
N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). N~2~-(3,5-dichlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been investigated as a potential treatment for neuropathic pain and drug addiction.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-14-10-15(22)12-18(11-14)25(29(27,28)19-4-2-1-3-5-19)13-20(26)24-17-8-6-16(23)7-9-17/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMMJCFQGWETEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzyl)thio]-N-(2-phenoxyethyl)benzamide](/img/structure/B4929582.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)
![N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)
![6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4929598.png)

![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4929625.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4929633.png)
![2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
![N-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4929648.png)
![methyl 4-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4929656.png)
![3-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4929666.png)
![1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4929682.png)